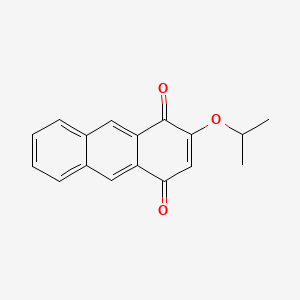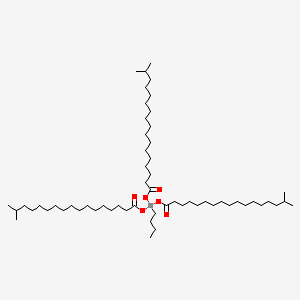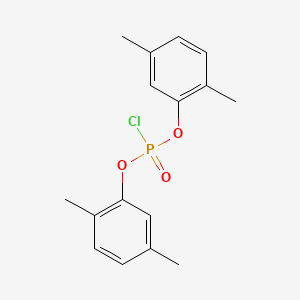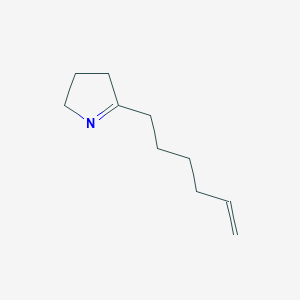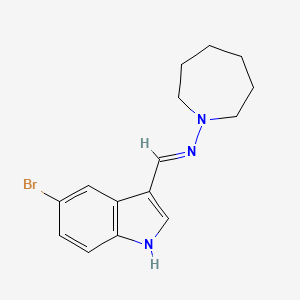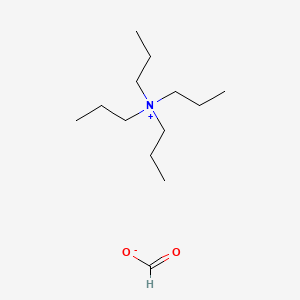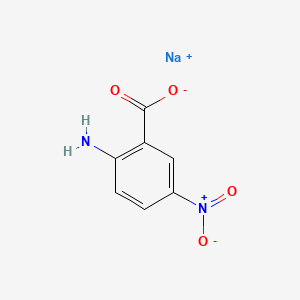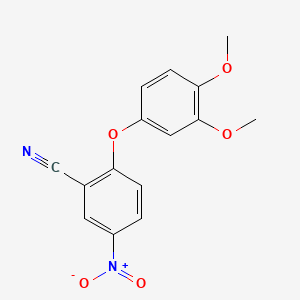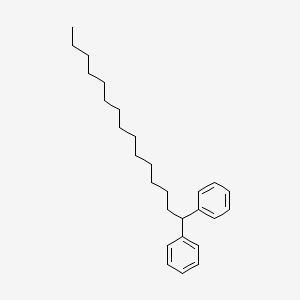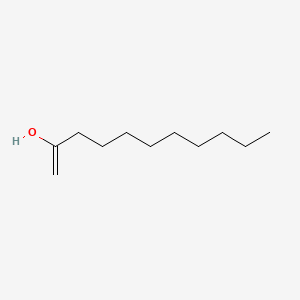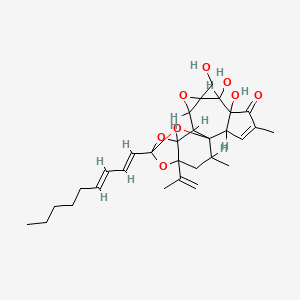
N-(4-Hydroxy-1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1-naphthyl)acrylamide: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23194 g/mol . It is a derivative of naphthalene and acrylamide, characterized by the presence of a hydroxyl group on the naphthalene ring and an acrylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1-naphthyl)acrylamide typically involves the reaction of 4-hydroxy-1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxy-1-naphthyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-Hydroxy-1-naphthyl)acrylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, while the acrylamide moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
- N-(4-Hydroxy-3-methoxybenzyl)acrylamide
- N-(4-Hydroxy-1-naphthalenyl)propenamide
- N-(4-Hydroxy-2-naphthyl)acrylamide
Comparison: N-(4-Hydroxy-1-naphthyl)acrylamide is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
83968-63-2 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-8-12(15)10-6-4-3-5-9(10)11/h2-8,15H,1H2,(H,14,16) |
InChI Key |
CMEKWPYUZRCMRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


